N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
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Description
Scientific Research Applications
Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors
Pyridazinone compounds, structurally related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide, have been explored for their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. These compounds, such as ABT-963, demonstrate high selectivity for COX-2 over COX-1, indicating their potential in treating inflammation and pain with minimal gastrointestinal side effects. The research highlights the compound's improved aqueous solubility and oral anti-inflammatory potency, presenting a promising avenue for the development of new anti-inflammatory agents (Asif, 2016).
Sulfonamide-based Medicinal Chemistry
Sulfonamides, including derivatives of the compound , have a broad spectrum of biological activities and have been the focus of medicinal chemistry research. These compounds have found applications as antimicrobial, anticancer, anti-inflammatory, and antiparasitic agents. The versatility and development value of sulfonamide derivatives in medicinal chemistry are significant, with ongoing research aiming to design new drug molecules that are potent, have a broad spectrum, and exhibit low toxicity. This reflects the compound's potential utility in diverse therapeutic areas (Shichao et al., 2016).
Antioxidant Capacity and Analytical Methods
Research on compounds with sulfonamide structures has also extended into the development of antioxidant capacity assays and analytical methods. For instance, the ABTS/PP decolorization assay is widely used to determine the antioxidant capacity of various substances, including those containing sulfonamide groups. This assay provides insights into the reaction pathways and the specific reactions contributing to the total antioxidant capacity, highlighting the utility of sulfonamide compounds in understanding antioxidant mechanisms and their potential therapeutic applications (Ilyasov et al., 2020).
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-11-18(21-22-20)16-7-9-17(10-8-16)23-29(26,27)19-13-14(2)5-6-15(19)3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBEOCJSNYJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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